Benzyl 3a,4-dihydro-3H-pyrrolo[3,4-c]isoxazole-5(6H)-carboxylate is a chemical compound that belongs to the class of isoxazole derivatives. This compound features a pyrrolo[3,4-c]isoxazole core structure, which is significant in medicinal chemistry due to its diverse biological activities. The molecular formula for this compound is C13H14N2O, and it is recognized by various identifiers including CAS number 1463484-39-0 and PubChem ID 86697896 .
The compound is primarily sourced from synthetic organic chemistry processes. It falls under the classification of heterocyclic compounds, specifically those containing both nitrogen and oxygen in their ring structures. Isoxazoles and their derivatives are known for their applications in pharmaceuticals, particularly as potential therapeutic agents against various diseases .
The synthesis of Benzyl 3a,4-dihydro-3H-pyrrolo[3,4-c]isoxazole-5(6H)-carboxylate can be achieved through several methods, including:
For instance, one reported method involves treating a mixture of benzyl derivatives with hydroxylamine followed by cyclization under controlled temperatures to yield the desired isoxazole derivative. The purification typically involves column chromatography .
The molecular structure of Benzyl 3a,4-dihydro-3H-pyrrolo[3,4-c]isoxazole-5(6H)-carboxylate consists of a fused pyrrole and isoxazole ring system. The presence of the benzyl group enhances its lipophilicity, which may influence its biological activity.
Key structural data includes:
Benzyl 3a,4-dihydro-3H-pyrrolo[3,4-c]isoxazole-5(6H)-carboxylate can undergo various chemical reactions typical of heterocycles:
These reactions are significant for modifying the compound for enhanced therapeutic efficacy or altered pharmacokinetic properties .
The mechanism of action for Benzyl 3a,4-dihydro-3H-pyrrolo[3,4-c]isoxazole-5(6H)-carboxylate is not fully elucidated but is believed to involve interaction with specific biological targets such as enzymes or receptors involved in disease pathways. Isoxazole derivatives often exhibit activity against various biological targets due to their ability to mimic natural substrates or inhibitors.
Studies suggest that compounds within this class may exhibit anti-inflammatory, antimicrobial, or anticancer properties through mechanisms that involve modulation of signaling pathways or inhibition of specific enzymes .
Benzyl 3a,4-dihydro-3H-pyrrolo[3,4-c]isoxazole-5(6H)-carboxylate typically appears as a solid at room temperature with specific melting points depending on purity and crystallization conditions.
Relevant chemical properties include:
Data from spectroscopic analyses (NMR, IR) provide insights into functional groups and structural integrity during reactions and storage .
Benzyl 3a,4-dihydro-3H-pyrrolo[3,4-c]isoxazole-5(6H)-carboxylate has potential applications in various fields:
Its unique structure and promising biological activities make it a subject of interest for further research and development in medicinal chemistry .
Isoxazole rings represent a privileged heterocyclic scaffold in medicinal chemistry, characterized by a 1,2-oxazole nucleus that combines nitrogen and oxygen atoms within a five-membered ring. This structural motif gained prominence following the discovery of naturally occurring isoxazole antibiotics (e.g., β-lactamase inhibitors) and synthetic derivatives exhibiting diverse pharmacological profiles. Isoxazole-containing compounds demonstrate remarkable metabolic stability and target specificity due to their balanced electronic properties and hydrogen-bonding capabilities [5] [7]. The fusion of isoxazole with pyrrolidine systems, exemplified by the pyrrolo[3,4-c]isoxazole architecture, creates a conformationally constrained bicyclic framework that enhances receptor binding precision. This structural constraint reduces rotational freedom while maintaining sufficient flexibility for optimal biomolecular interactions [5].
The therapeutic significance of this hybrid scaffold was validated through compounds like 3-piperazinylmethyl-3a,4-dihydro-3H-[1]benzopyrano[4,3-c]isoxazoles, which demonstrated dual activity as serotonin reuptake inhibitors and α2-adrenoceptor antagonists – a pharmacological profile valuable for antidepressant development [5]. Isoxazole-pyrrolidine hybrids exhibit improved blood-brain barrier penetration compared to purely aromatic systems, making them particularly valuable for central nervous system (CNS) targeting. Their emergence coincided with advances in heterocyclic synthesis methodologies, including 1,3-dipolar cycloadditions and transition-metal-catalyzed reactions, enabling efficient construction of these complex architectures [7].
Table 1: Evolution of Isoxazole-Containing Therapeutics
Era | Representative Compound | Therapeutic Application | Structural Significance |
---|---|---|---|
1960s | Natural β-lactamase inhibitors | Antibiotic adjuvants | Monocyclic isoxazole |
1990s | COX-2 inhibitors (e.g., valdecoxib) | Anti-inflammatory | Bicyclic isoxazole-arene systems |
2000s | 3-Piperazinylmethylbenzopyrano[4,3-c]isoxazoles | Antidepressants | Fused pyrrolo-isoxazole with basic side chain |
2010s | Pyrrolo[3,4-c]isoxazole carboxylates | Multitarget scaffolds | Fully saturated bicyclic core with ester functionalization |
Benzyl ester incorporation serves as a strategic molecular design element that profoundly influences the physicochemical and pharmacological properties of heterocyclic compounds. Specifically, the benzyl 3a,4-dihydro-3H-pyrrolo[3,4-c]isoxazole-5(6H)-carboxylate scaffold (C₁₃H₁₄N₂O₃, MW 246.27 g/mol) demonstrates how this functionalization balances lipophilicity and reactivity [2]. The benzyl ester moiety significantly enhances cell membrane permeability compared to alkyl esters or carboxylic acid counterparts, primarily through increased lipophilicity (logP ≈ 2.0-2.5) while avoiding excessive hydrophobicity that impedes aqueous solubility [4] [9]. This balance is critical for oral bioavailability, as evidenced in neuroactive compounds like donepezil hybrids containing N-benzyl-piperidine subunits [4].
The benzyl group serves as a versatile synthetic handle for late-stage modifications – a concept validated across drug discovery programs. The benzylic position can undergo oxidative transformations, while the ester functionality allows conversion to amides, hydrazides, or carboxylic acids without disrupting the core heterocycle [6] [8]. For instance, aspartic acid side-chain benzyl esters serve as precursors for peptide ligation strategies, demonstrating their utility in complex molecule synthesis [6]. In Alzheimer's drug candidates, N-benzyl-piperidine-aryl-acylhydrazone derivatives incorporating similar functionalization show enhanced acetylcholinesterase inhibition (IC₅₀ values in nanomolar range) compared to non-benzylated analogs, attributed to π-stacking interactions with aromatic residues in the enzyme's active site [4].
Table 2: Bioactivity Modulation through Benzyl Ester Functionalization
Structural Feature | Physicochemical Effect | Biological Consequence | Exemplar Compound |
---|---|---|---|
Benzyl ester | ↑ Lipophilicity (logP +0.8 vs. methyl ester) | Enhanced membrane permeability | Benzyl 3a,4-dihydro-3H-pyrrolo[3,4-c]isoxazole-5(6H)-carboxylate |
Free carboxylic acid | ↑ Aqueous solubility | Improved plasma circulation | Aspartic acid derivatives |
N-Benzyl-piperidine | ↑ Basic center pKa | CNS penetration | Donepezil hybrids |
Aryl-acylhydrazone | ↑ Hydrogen-bonding capacity | Multi-target engagement | N-Benzyl-piperidine-aryl-acylhydrazones |
The strategic positioning of the benzyl ester in the 5(6H) position of the pyrrolo-isoxazole system creates a stereoelectronically favored conformation for target engagement. Nuclear magnetic resonance (NMR) studies of related compounds reveal restricted rotation around the carbamate C–N bond, stabilizing bioactive conformations [2] [4]. This preorganization effect reduces the entropic penalty during protein binding, significantly enhancing ligand efficiency. Additionally, the electron-rich benzyl aromatic ring participates in cation-π interactions with lysine/arginine residues, a feature exploited in protease inhibitors and receptor antagonists [9]. These properties collectively establish benzyl 3a,4-dihydro-3H-pyrrolo[3,4-c]isoxazole-5(6H)-carboxylate as a versatile intermediate for prodrug development and targeted delivery systems.
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7